molecular formula C15H14N4O2 B11104545 4-Acetyl-7-imino-2,2,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile

4-Acetyl-7-imino-2,2,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile

Cat. No.: B11104545
M. Wt: 282.30 g/mol
InChI Key: QEVYITONZVDBGN-UHFFFAOYSA-N
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Description

4-ACETYL-1,8-DICYANO-7-IMINO-2,2,5-TRIMETHYL-6-OXABICYCLO[3.2.1]OCT-3-EN-8-YL CYANIDE is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure features multiple functional groups, including acetyl, cyano, and imino groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

The synthesis of 4-ACETYL-1,8-DICYANO-7-IMINO-2,2,5-TRIMETHYL-6-OXABICYCLO[3.2.1]OCT-3-EN-8-YL CYANIDE involves several steps, typically starting with the preparation of the bicyclic core. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic compounds . The resulting intermediate is then subjected to further functionalization to introduce the acetyl, cyano, and imino groups. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The presence of the acetyl group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The cyano groups can be reduced to amines using hydrogenation or other reducing agents like lithium aluminum hydride.

    Substitution: The imino group can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

    Cyclization: The compound can undergo intramolecular cyclization reactions, forming new ring structures under appropriate conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

4-ACETYL-1,8-DICYANO-7-IMINO-2,2,5-TRIMETHYL-6-OXABICYCLO[3.2.1]OCT-3-EN-8-YL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.

    Medicine: Its potential bioactivity is explored for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique structure and reactivity are leveraged in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The cyano and imino groups can form hydrogen bonds and other interactions with biological molecules, influencing enzyme activity and protein function. The acetyl group can undergo metabolic transformations, further modulating the compound’s activity. Pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Similar compounds include other bicyclic structures with functional groups like cyano and imino groups. Examples include:

What sets 4-ACETYL-1,8-DICYANO-7-IMINO-2,2,5-TRIMETHYL-6-OXABICYCLO[32

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

4-acetyl-7-imino-2,2,5-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile

InChI

InChI=1S/C15H14N4O2/c1-9(20)10-5-12(2,3)15(8-18)11(19)21-13(10,4)14(15,6-16)7-17/h5,19H,1-4H3

InChI Key

QEVYITONZVDBGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(C2(C(=N)OC1(C2(C#N)C#N)C)C#N)(C)C

Origin of Product

United States

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